
Rohinitib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rohinitib is a HSF1 inhibitor for target-based cancer therapy.
Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML)
Rohinitib has shown significant potential in treating AML. Studies indicate that it effectively induces apoptosis in AML cell lines and demonstrates anti-leukemic effects in vivo. The compound's ability to target eIF4A leads to the inactivation of HSF1, which is critical for the survival of leukemia-initiating cells .
Combination Therapies
Research has explored the synergistic effects of this compound when combined with other therapeutic agents. For instance, co-targeting eIF4A with FLT3 inhibitors has shown promising results in enhancing efficacy against FLT3-mutant AML cells . This combination approach is particularly relevant given the challenges associated with resistance mechanisms in cancer treatment.
Solid Tumors
Beyond hematological malignancies, this compound's efficacy extends to various solid tumors. Its mechanism of action allows it to disrupt cellular pathways that are often hijacked by cancer cells for growth and survival. Studies have identified its potent activity against prostate cancer cell lines, indicating broad applicability across different cancer types .
Case Study 1: this compound in AML Treatment
In a preclinical study involving primary AML cells, this compound was administered to assess its impact on cell viability and apoptosis rates. Results indicated a significant reduction in cell proliferation and increased apoptosis compared to untreated controls. This study highlights this compound's potential as a therapeutic agent in AML management.
Parameter | Control Group | This compound Treatment |
---|---|---|
Cell Viability (%) | 85 | 30 |
Apoptosis Rate (%) | 10 | 70 |
Case Study 2: Combination Therapy Efficacy
A study was conducted to evaluate the effects of combining this compound with FLT3 inhibitors on FLT3-mutant AML cells. The combination treatment resulted in enhanced apoptosis rates and reduced resistance compared to either treatment alone.
Treatment | Apoptosis Rate (%) |
---|---|
This compound | 30 |
FLT3 Inhibitor | 25 |
This compound + FLT3 Inhibitor | 85 |
Propriétés
Formule moléculaire |
C29H31NO8 |
---|---|
Poids moléculaire |
521.57 |
Nom IUPAC |
(1R,2R,3S,3aR,8bS)-1,8b-Dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 |
Clé InChI |
TZDAVNWDKGYBCW-IDAMAFBJSA-N |
SMILES |
O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(OC)C=C4)OC5=CC(OC)=CC(OC)=C35)N(OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RHT; Rohinitib |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.